molecular formula C13H10O2S B14738730 (4-Sulfanylphenyl) benzoate CAS No. 6336-76-1

(4-Sulfanylphenyl) benzoate

Cat. No.: B14738730
CAS No.: 6336-76-1
M. Wt: 230.28 g/mol
InChI Key: ZWVWGHYLMRAXSR-UHFFFAOYSA-N
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Description

(4-Sulfanylphenyl) benzoate is an organic compound that features a benzoate ester linked to a phenyl group substituted with a sulfanyl (thiol) group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Sulfanylphenyl) benzoate typically involves the esterification of 4-mercaptophenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-mercaptophenol reacts with benzoyl chloride in the presence of an aqueous base like sodium hydroxide . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Sulfanylphenyl) benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Nitro derivatives, halogenated derivatives.

    Reduction: Alcohols.

Scientific Research Applications

(4-Sulfanylphenyl) benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Sulfanylphenyl) benzoate largely depends on its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Sulfanylphenyl) benzoate is unique due to the presence of both the benzoate ester and the sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6336-76-1

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

(4-sulfanylphenyl) benzoate

InChI

InChI=1S/C13H10O2S/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(16)9-7-11/h1-9,16H

InChI Key

ZWVWGHYLMRAXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S

Origin of Product

United States

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